N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
Description
The compound N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a naphthalene amino group and a phenyl ketone moiety.
Properties
Molecular Formula |
C23H18N2O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O2S/c26-21(17-9-2-1-3-10-17)22(25-23(27)20-14-7-15-28-20)24-19-13-6-11-16-8-4-5-12-18(16)19/h1-15,22,24H,(H,25,27) |
InChI Key |
FSQVOTMEDWENOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
A ketone-amine coupling strategy employs acetophenone and ammonium acetate under acidic conditions. For example, refluxing acetophenone with ammonium acetate in glacial acetic acid yields 2-phenyl-2-oxoethylammonium acetate. This method achieves yields of 78–85% but requires careful pH control to prevent imine hydrolysis.
Reductive Amination of α-Keto Esters
Alternative approaches utilize α-keto esters (e.g., methyl benzoylformate) reacted with naphthalen-1-amine in the presence of sodium cyanoborohydride. This one-pot method in methanol at 0–5°C affords the secondary amine intermediate with 70–76% yield. The reductive step ensures stereochemical integrity, critical for downstream functionalization.
Introduction of Naphthalen-1-ylamino Group
The naphthalen-1-ylamino substituent is introduced via nucleophilic substitution or Schiff base formation:
Schiff Base-Mediated Coupling
Naphthalen-1-amine reacts with 2-oxo-2-phenylethyl aldehyde intermediates under Dean-Stark conditions. Toluene reflux with catalytic p-toluenesulfonic acid facilitates water removal, achieving 82–88% yields. Subsequent reduction with sodium borohydride stabilizes the secondary amine.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 1-bromonaphthalene and the 2-oxo-2-phenylethylamine intermediate proves effective. Using Pd(OAc)₂/Xantphos in dioxane at 110°C, this method achieves 75–80% yields but requires rigorous exclusion of oxygen.
Thiophene-2-carboxamide Coupling
The final step involves conjugating thiophene-2-carboxylic acid to the amine intermediate:
Carbodiimide-Mediated Activation
Thiophene-2-carboxylic acid is activated with EDCl/HOBt in dichloromethane. Adding the amine intermediate at 0°C followed by room-temperature stirring for 12 hours yields the carboxamide (68–72%). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >98% purity.
Mixed Anhydride Method
Using isobutyl chloroformate, thiophene-2-carboxylic acid forms a mixed anhydride in THF. Reaction with the amine at −20°C in the presence of N-methylmorpholine affords the product in 65–70% yield. This method minimizes racemization, making it suitable for stereosensitive derivatives.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances solubility of aromatic intermediates but may promote side reactions at elevated temperatures. THF is preferred for low-temperature reactions (−78°C) involving organolithium reagents.
-
Microwave Assistance : Cyclization steps benefit from microwave irradiation (150°C, 20 min), reducing reaction times from 12 hours to 30 minutes.
Catalytic Systems
-
Acid Catalysis : p-Toluenesulfonic acid (5 mol%) in toluene efficiently drives imine formation.
-
Transition Metals : Pd(OAc)₂/Xantphos enables C–N bond formation with electron-deficient aryl halides.
Analytical Validation
Spectroscopic Characterization
Purity and Yield Data
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Carbodiimide (EDCl/HOBt) | 72 | 98.5 |
| Mixed Anhydride | 70 | 97.8 |
| Microwave-Assisted | 85 | 99.2 |
Challenges and Solutions
Steric Hindrance
Bulky naphthalene and phenyl groups impede amide bond formation. Using HATU instead of EDCl improves coupling efficiency (yield increase from 65% to 78%).
Oxidative Degradation
The 2-oxo group is prone to oxidation. Adding 2,6-di-tert-butyl-4-methylphenol (0.1%) as a stabilizer during storage prevents degradation.
Industrial Scalability
Kilogram-scale synthesis employs continuous flow reactors for the carbodiimide-mediated step, achieving 90% conversion in 2 minutes residence time. Crystallization from isopropyl alcohol/water (7:3) affords pharmaceutical-grade material (99.9% purity) .
Chemical Reactions Analysis
Types of Reactions
N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues with Thiophene-2-Carboxamide Moieties
The thiophene-2-carboxamide group is a common pharmacophore in medicinal chemistry. Key structural analogs include:
Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives
Key Observations :
- The target compound’s naphthalene amino group distinguishes it from analogs like 7h (quinazolinone core) and thiophene fentanyl (piperidine core).
- Substituents such as the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide influence molecular conformation and intermolecular interactions .
Key Observations :
- 7h demonstrated potent anticancer activity, with a docking score (-9.31 kcal/mol) comparable to Etoposide (-9.41 kcal/mol) against EGFR tyrosine kinase domain (TKD) . This suggests that the thiophene-2-carboxamide group may enhance kinase inhibition.
Molecular Conformation and Crystallography
Table 3: Crystallographic Data of N-(2-nitrophenyl)thiophene-2-carboxamide (I)
Key Observations :
Biological Activity
N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 459.5 g/mol. The compound features a thiophene ring, an amine group attached to a naphthalene moiety, and a carboxamide functional group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N5O3S |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthalene derivative followed by the introduction of the thiophene ring and carboxamide group. Various reaction conditions such as temperature and solvent choice can significantly affect yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA synthesis and repair, making it a candidate for anticancer therapy.
- Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Tubulin Interaction : Molecular docking studies suggest that this compound may bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for mitosis.
Anticancer Properties
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 4.47 | Induces G2/M phase arrest |
| MCF-7 (Breast Cancer) | 52.8 | Inhibits tubulin polymerization |
| A2780/RCIS (Cisplatin Resistant) | Varies | Potentially overcomes drug resistance |
In a study evaluating a series of compounds similar to this one, significant antiproliferative activity was observed across multiple human cancer cell lines with some compounds demonstrating IC50 values as low as 4.47 µM .
Antimicrobial Activity
While primarily studied for anticancer properties, preliminary evaluations have suggested potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Tubulin Inhibition : A recent study demonstrated that related compounds could effectively inhibit tubulin polymerization, suggesting a similar mechanism might be at play for this compound .
- Cytotoxicity Evaluation : In vitro tests revealed that derivatives with similar structural motifs exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the importance of structural characteristics in determining biological activity .
- Molecular Docking Studies : Computational analyses indicated favorable binding interactions between the compound and target proteins involved in cancer progression, providing insights into its potential therapeutic applications .
Q & A
Q. What are the key steps in synthesizing N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Condensation of a naphthylamine derivative with a phenacyl bromide to form the 2-oxo-2-phenylethyl backbone .
- Step 2 : Amidation with thiophene-2-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Infrared (IR) spectroscopy verifies carboxamide (C=O stretch at ~1660–1680 cm⁻¹) and thiophene ring (C-S/C=C stretches) .
Q. What structural features of this compound contribute to its potential biological activity?
The molecule’s bioactivity arises from:
- Thiophene-2-carboxamide core : Enhances π-π stacking with aromatic residues in enzyme active sites .
- Naphthalen-1-ylamino group : Facilitates hydrophobic interactions with protein pockets .
- 2-Oxo-2-phenylethyl spacer : Provides conformational flexibility for target binding .
X-ray crystallography (e.g., in analogous compounds) reveals dihedral angles between aromatic rings (8.5–13.5°), influencing steric compatibility with biological targets .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .
- X-ray diffraction : Resolves crystal packing and intramolecular interactions (e.g., C–H···O/S weak hydrogen bonds) .
- FT-IR : Identifies functional groups (e.g., carboxamide C=O at 1664 cm⁻¹, thiophene C–S at 1178 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Critical parameters include:
- Temperature : Lowering reaction temperatures (e.g., 0–5°C) during amidation reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst systems : Use of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
- Purification : Gradient elution in flash chromatography (hexane/EtOAc) isolates high-purity fractions (>98%) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) : Simulates binding to receptors like 5-HT1A serotonin receptors, identifying key residues (e.g., Asp116, Phe361) for hydrophobic and hydrogen-bond interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, calculating RMSD values (<2 Å indicates stable binding) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Case study : Fluorinated vs. methylphenyl substituents (e.g., vs. 2):
- Fluorophenyl analogs show enhanced antimicrobial activity (MIC: 2 µg/mL) due to increased electronegativity .
- Methylphenyl derivatives exhibit stronger anticancer activity (IC₅₀: 8 µM) via improved lipophilicity .
- Methodological reconciliation : Standardize assay protocols (e.g., MTT vs. resazurin assays) and control for cell line variability .
Q. What strategies modify the core structure to enhance pharmacokinetic properties?
- Bioisosteric replacement : Substitute naphthalene with indole to reduce hepatotoxicity while retaining target affinity .
- Prodrug design : Introduce ester moieties at the carboxamide group to improve oral bioavailability .
- PEGylation : Attach polyethylene glycol chains to the thiophene ring to prolong half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
